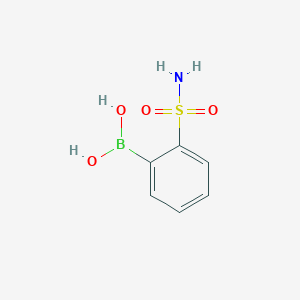

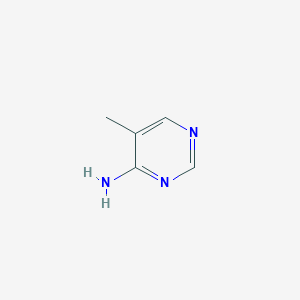

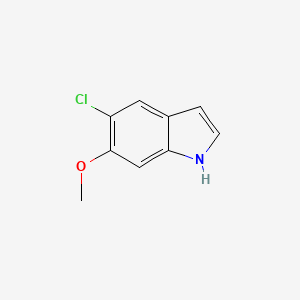

![molecular formula C9H7BrOS B1288876 (5-Bromo-benzo[b]thiophen-2-yl)-methanol CAS No. 13771-72-7](/img/structure/B1288876.png)

(5-Bromo-benzo[b]thiophen-2-yl)-methanol

Overview

Description

“(5-Bromo-benzo[b]thiophen-2-yl)-methanol” is a chemical compound with the molecular formula C15H10BrFOS and a molecular weight of 337.21 . It is also known by its IUPAC name, benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.597±0.06 g/cm3 . Its boiling point is predicted to be 458.7±40.0°C . The compound is a solid at room temperature .Scientific Research Applications

Kinetics and Reactivity Studies

The reactivity and kinetics of various bromo-nitro-thiophens, including those related to (5-Bromo-benzo[b]thiophen-2-yl)-methanol, have been explored. For example, a study by Consiglio et al. (1982) investigated the reactions of these compounds with nucleophiles in methanol, revealing insights into their reactivity and potential applications in chemical synthesis (Consiglio et al., 1982).

Pharmaceutical and Therapeutic Research

While the focus is not on drug use and dosage, it's worth noting that benzo[b]thiophen derivatives, closely related to this compound, have been synthesized for pharmacological evaluation. Studies by Chapman et al. (1969, 1967) explored these derivatives for potential therapeutic applications, emphasizing the versatility of the benzo[b]thiophen moiety in drug design (Chapman, Scrowston, & Westwood, 1969); (Chapman, Clarke, & Saraf, 1967).

Chemical Synthesis and Structural Analysis

The synthesis of substituted benzo[b]thiophenes via various chemical processes, including acid-catalyzed cyclization and Pd-catalyzed coupling, has been a subject of research, offering insights into the synthetic versatility of compounds like this compound. This is evident in studies by Pié and Marnett (1988) and Chen et al. (2017), which illustrate the adaptability of benzo[b]thiophenes in chemical synthesis (Pié & Marnett, 1988); (Chen, Xiang, Yang, & Zhou, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties .

Biochemical Analysis

Biochemical Properties

(5-Bromo-benzo[b]thiophen-2-yl)-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. Additionally, this compound can interfere with enzyme activity, either by acting as a competitive inhibitor or by altering the enzyme’s conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in the synthesis of specific metabolites, resulting in altered metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

(5-bromo-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKXAXVTXCGICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292744 | |

| Record name | 5-Bromobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13771-72-7 | |

| Record name | 5-Bromobenzo[b]thiophene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13771-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

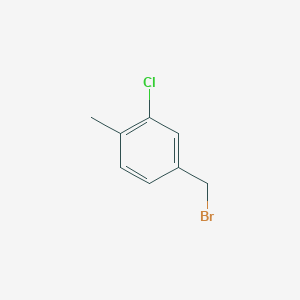

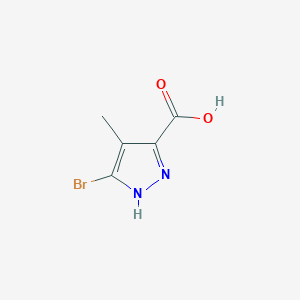

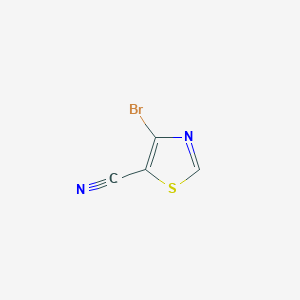

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

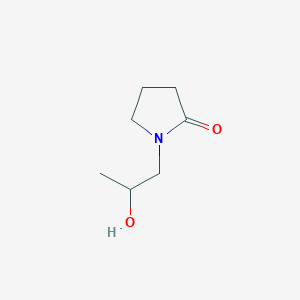

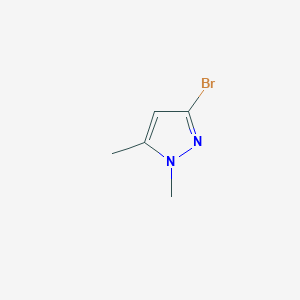

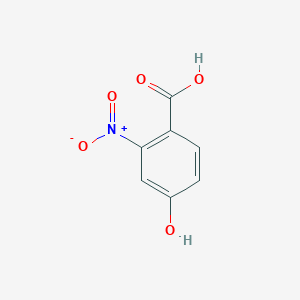

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)

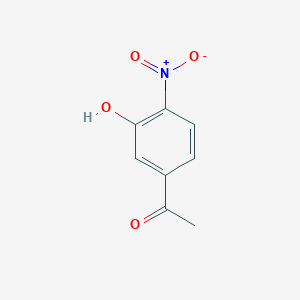

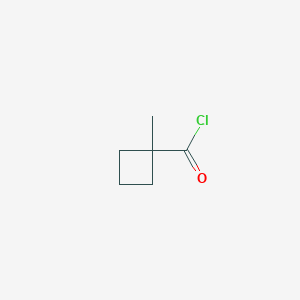

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)